4-amino-2-methoxyphenyl acetate
Description
4-Amino-2-methoxyphenyl acetate is an organic compound characterized by a phenyl ring substituted with an amino (–NH₂) group at the 4-position, a methoxy (–OCH₃) group at the 2-position, and an acetate ester (–OAc) at the 1-position. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis. For instance, derivatives of 4-amino-2-methoxyphenyl ethers have been historically explored in schistosomiasis chemotherapy, highlighting its role in medicinal chemistry . Additionally, related compounds, such as N-(4-amino-2-methoxyphenyl)butanamide hydrochloride, are utilized in targeted drug delivery systems and organic synthesis .
The compound’s reactivity stems from its electron-donating substituents (amino and methoxy), which enhance its participation in electrophilic aromatic substitution and ester hydrolysis reactions.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(4-amino-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 |
InChI Key |
MPDOIIJUXYHTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methoxyphenyl acetate typically involves the acetylation of 3-methoxyaniline. One common method is to react 3-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-amino-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxy-3-methoxyaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-amino-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-methoxyphenyl acetate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and form 3-methoxyaniline, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Methoxyphenylacetic Acid
Structure: Contains a methoxy group at the 4-position and a carboxylic acid (–COOH) at the 1-position, lacking the amino group and ester functionality of 4-amino-2-methoxyphenyl acetate. Applications: Widely used as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its carboxylic acid group facilitates salt formation, enhancing bioavailability . Key Difference: The absence of an amino group and ester limits its utility in targeted drug delivery compared to this compound.
Ethyl 2-((4-Methoxyphenyl)Amino)-2-Oxoacetate
Structure: Features an ethyl ester, oxoacetate (–COCOOEt), and a 4-methoxyphenylamino group. Applications: Serves as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds with antimicrobial and antitumor activity . Key Difference: The oxoacetate moiety introduces ketone reactivity, enabling cyclization reactions, unlike the acetate ester in this compound.
Thymoxamine ([4-(2-(Dimethylaminoethoxy)-2-Methyl-5-Propan-2-Ylphenyl] Acetate)
Structure: A structurally complex analog with a dimethylaminoethoxy chain and isopropyl substituent. Applications: Marketed as a vasodilator for treating Raynaud’s disease. Its mechanism involves α-adrenergic receptor antagonism . Key Difference: The additional alkyl and tertiary amino groups enhance lipid solubility and receptor binding, contrasting with the simpler structure of this compound.
N-(4-Amino-2-Methoxyphenyl)Butanamide Hydrochloride
Structure : Substitutes the acetate ester with a butanamide (–NHCOC₃H₇) group and includes a hydrochloride salt.
Applications : Explored in bone-targeting drug delivery systems due to its amphiphilic properties .
Key Difference : The amide linkage improves metabolic stability compared to the ester group in the target compound.
2-[2-(4-Methoxyphenyl)-2-Oxoethyl]Malononitrile
Structure: Incorporates a ketone and two nitrile (–CN) groups attached to a methoxyphenyl moiety. Key Difference: The nitrile groups enable nucleophilic addition reactions, diverging from the ester hydrolysis pathways of this compound.
Data Table Summarizing Key Comparative Metrics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
